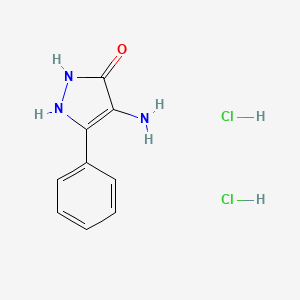

4-amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

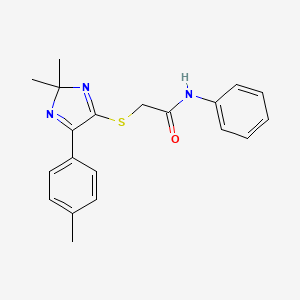

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds, including celecoxib (a nonsteroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyls . For example, 5-aminopyrazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis

Pyrazoles are aromatic compounds and are part of a larger class of azoles. The nitrogen atoms in the pyrazole ring contribute to its aromaticity through a process called nitrogen inversion .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonation, and halogenation .Physical and Chemical Properties Analysis

Pyrazoles are typically crystalline solids at room temperature. They are polar compounds and thus have good solubility in polar solvents like water .Scientific Research Applications

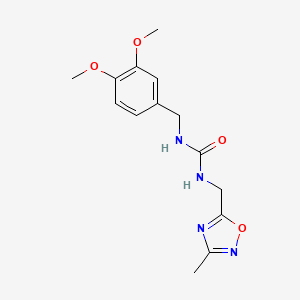

Chemistry and Synthesis of Heterocycles

Pyrazoline derivatives serve as crucial scaffolds for synthesizing a wide range of heterocyclic compounds. Their unique reactivity enables the creation of diverse classes of compounds, including pyrazolo-imidazoles, thiazoles, and other nitrogen-containing heterocycles. These compounds have broad applications in creating dyes and other materials under mild reaction conditions, showcasing the significance of pyrazoline-based chemistry in synthesizing novel heterocyclic frameworks (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Their applications span across various therapeutic areas, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer treatments. The versatility of pyrazoline compounds is evident in their ability to interact with multiple biological targets, offering a rich source for developing new medicinal agents with potentially improved efficacy and lesser side effects (Shaaban et al., 2012; Ganguly & Jacob, 2017).

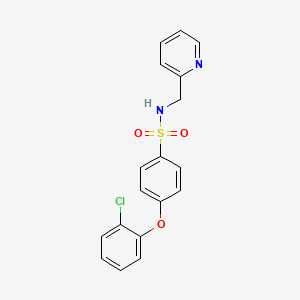

Pharmacological Significance

The pharmacological significance of pyrazoline and its analogs is further highlighted by their potential in treating a variety of diseases. For example, some pyrazoline derivatives have shown promise as inhibitors of monoamine oxidase (MAO), a target for treating depression and other neurological disorders. This indicates the therapeutic potential of pyrazoline compounds in the central nervous system and their role in developing new treatments for psychiatric and neurodegenerative diseases (Mathew et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-amino-5-phenyl-1,2-dihydropyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-7-8(11-12-9(7)13)6-4-2-1-3-5-6;;/h1-5H,10H2,(H2,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHFGCHEPKXZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)

![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)

![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)

![3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone](/img/structure/B2562602.png)